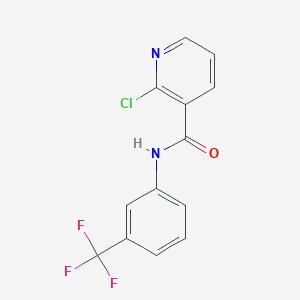

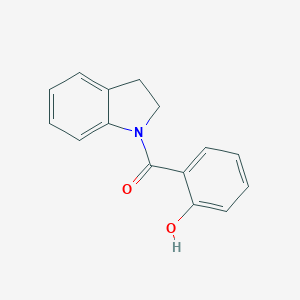

![molecular formula C20H20N2O3S B270586 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid, also known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. BAPTA-AM is a calcium chelator, which means that it can selectively bind to calcium ions and remove them from solution. This property has made BAPTA-AM a valuable tool in many areas of research, including neuroscience, cell biology, and biochemistry.

Mecanismo De Acción

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid acts by selectively binding to calcium ions and removing them from solution. When 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid enters a cell, it is cleaved by esterases to release the active compound BAPTA. BAPTA then binds to calcium ions, forming a stable complex that prevents the calcium ions from interacting with other proteins or enzymes in the cell. This can be used to manipulate calcium signaling in cells and study the effects of calcium on cellular processes.

Biochemical and Physiological Effects:

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid has a number of biochemical and physiological effects, depending on the context in which it is used. In neurons, 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can be used to block calcium-dependent synaptic plasticity and long-term potentiation. In cardiac muscle cells, 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can be used to block calcium-dependent contraction. In pancreatic beta cells, 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can be used to block calcium-dependent insulin secretion. 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can also be used to induce apoptosis in cancer cells by disrupting calcium signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is its high selectivity for calcium ions, which allows for precise manipulation of calcium signaling in cells. Another advantage is its membrane-permeable nature, which allows for easy loading into cells. However, one limitation of 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is its short half-life in cells, which can limit its usefulness in long-term experiments. Another limitation is its potential to bind to other metal ions, such as magnesium and zinc, which can interfere with experimental results.

Direcciones Futuras

There are many potential future directions for research involving 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid. One area of interest is the development of new calcium chelators that are more selective and have longer half-lives in cells. Another area of interest is the use of 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid in combination with other drugs or therapies to treat diseases such as cancer and neurodegenerative disorders. Additionally, the use of 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid in live imaging techniques, such as calcium imaging and superresolution microscopy, holds promise for advancing our understanding of cellular processes.

Métodos De Síntesis

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is synthesized from the precursor compound BAPTA, which is a carboxylic acid that contains a benzothiazole ring. BAPTA is first reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with the amine group of 4-(dimethylamino)aniline to produce 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid.

Aplicaciones Científicas De Investigación

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is used in a wide range of scientific research applications. In neuroscience, it is commonly used to study the role of calcium ions in synaptic transmission and plasticity. 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can be loaded into neurons using electroporation or microinjection, and its calcium-binding properties can be used to manipulate calcium signaling in these cells. In cell biology, 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is used to study the role of calcium ions in cell signaling and apoptosis. 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can also be used to study the function of calcium-binding proteins, such as calmodulin and troponin C.

Propiedades

Nombre del producto |

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid |

|---|---|

Fórmula molecular |

C20H20N2O3S |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

5-[4-(1,3-benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid |

InChI |

InChI=1S/C20H20N2O3S/c1-20(2,12-18(24)25)11-17(23)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-16(15)26-19/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25) |

Clave InChI |

ADIDPIZLSLBACM-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)CC(=O)O |

SMILES canónico |

CC(C)(CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)

![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)

![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B270510.png)

![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)

![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)

![N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)

![N-[3-(pentafluorophenoxy)propyl]thiophene-2-carboxamide](/img/structure/B270529.png)